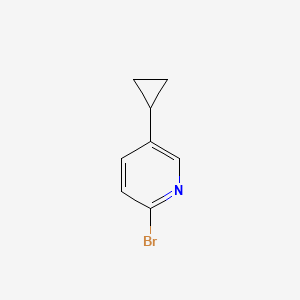

2-Bromo-5-cyclopropylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHBRVOAPMMHIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671758 | |

| Record name | 2-Bromo-5-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142197-14-5 | |

| Record name | 2-Bromo-5-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-cyclopropylpyridine from 5-cyclopropylpyridin-2-amine

Abstract

This guide provides a comprehensive technical overview of the synthesis of 2-Bromo-5-cyclopropylpyridine, a valuable building block in medicinal chemistry and materials science. The core of this transformation is the Sandmeyer reaction, a robust and widely utilized method for converting aromatic primary amines into aryl halides. We will explore the underlying reaction mechanisms, present a detailed, field-proven experimental protocol, and discuss critical process parameters and safety considerations. The objective is to equip researchers with the necessary knowledge for a successful and safe laboratory-scale synthesis.

Introduction and Strategic Overview

The pyridine scaffold is a cornerstone of modern drug discovery, present in numerous pharmacologically active agents. Functionalization of the pyridine ring is therefore of paramount importance. The conversion of an amino group, a versatile synthetic handle, into a bromo substituent opens up a vast array of subsequent transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck).

The synthesis of this compound from 5-cyclopropylpyridin-2-amine is a classic application of the Sandmeyer reaction.[1][2] This process involves two distinct but sequential stages:

-

Diazotization: The transformation of the primary amino group of 5-cyclopropylpyridin-2-amine into a pyridine-2-diazonium salt. This is achieved using nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrobromic acid (HBr) in this case.[3]

-

Copper-Catalyzed Bromination: The displacement of the diazonium group (-N₂⁺) with a bromide ion. This step is catalyzed by a copper(I) salt, specifically copper(I) bromide (CuBr), and results in the evolution of nitrogen gas.[4][5]

This guide will dissect each stage, providing not just the procedural steps but the chemical rationale that underpins them.

Reaction Mechanism: A Radical-Nucleophilic Pathway

The Sandmeyer reaction is a powerful example of a radical-nucleophilic aromatic substitution (SRNAr).[1] Its mechanism explains the critical role of the copper(I) catalyst.

Step 1: Diazotization of the Aminopyridine

First, the primary amine is converted to a highly reactive diazonium salt. In a strongly acidic medium (HBr), sodium nitrite forms nitrous acid (HNO₂), which is then protonated to generate the potent electrophile, the nitrosonium ion (NO⁺). The lone pair of the amino group on the pyridine ring attacks the nitrosonium ion, and after a series of proton transfers and dehydration, the diazonium salt is formed.

Step 2: The Sandmeyer Bromination Cycle

The core of the Sandmeyer reaction is a single-electron transfer (SET) mechanism.[2][4]

-

Initiation: Copper(I) bromide donates a single electron to the pyridine-2-diazonium salt.

-

Dediazoniation: This electron transfer is accompanied by the irreversible loss of an extremely stable nitrogen molecule (N₂), generating a highly reactive aryl radical. Simultaneously, the copper catalyst is oxidized to a copper(II) species (CuBr₂).

-

Halogen Transfer: The aryl radical abstracts a bromine atom from the copper(II) bromide, yielding the final product, this compound, and regenerating the copper(I) catalyst (CuBr), which can then participate in another cycle.

The detection of biaryl byproducts in similar reactions provides strong evidence for the existence of this aryl radical intermediate.[1]

Caption: The Sandmeyer reaction mechanism.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | CAS No. | Molar Eq. | Quantity (Example) | Notes |

| 5-cyclopropylpyridin-2-amine | 134.18 | 496103-39-8 | 1.0 | 5.00 g (37.3 mmol) | Starting Material |

| Hydrobromic Acid (48% aq.) | 80.91 | 10035-10-6 | ~6.0 | 42 mL | Reagent and Solvent |

| Sodium Nitrite (NaNO₂) | 69.00 | 7632-00-0 | 1.1 | 2.83 g (41.0 mmol) | Diazotizing Agent |

| Copper(I) Bromide (CuBr) | 143.45 | 7787-70-4 | 1.0 | 5.35 g (37.3 mmol) | Catalyst |

| Sodium Hydroxide (5M aq.) | 40.00 | 1310-73-2 | - | As needed | For neutralization |

| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | - | ~200 mL | Extraction Solvent |

| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | - | As needed | Drying Agent |

| Deionized Water | 18.02 | 7732-18-5 | - | As needed |

Step-by-Step Synthesis Workflow

Step 1: Preparation and Diazotization

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 5-cyclopropylpyridin-2-amine (1.0 eq).

-

Add 48% hydrobromic acid (~6.0 eq) to the flask. Stirring may be required to achieve a homogeneous solution or a fine slurry.

-

Cool the flask in an ice-salt bath to an internal temperature of -5 °C to 0 °C. It is critical to maintain this temperature range throughout the addition of sodium nitrite.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of deionized water (~15 mL).

-

Transfer the sodium nitrite solution to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-45 minutes. Ensure the internal temperature does not exceed 0 °C.[6][7]

-

After the addition is complete, stir the resulting mixture for an additional 30 minutes at 0 °C. The solution contains the in situ generated pyridinium diazonium bromide.

Step 2: Sandmeyer Bromination

-

In a separate, larger flask (e.g., 500 mL), prepare a slurry of copper(I) bromide (1.0 eq) in a small amount of 48% HBr (~5 mL).

-

While maintaining cooling for both flasks, slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper(I) bromide slurry. This can be done via cannula transfer or by pouring in portions.

-

A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring at room temperature for 1-2 hours, or until gas evolution ceases, to ensure the reaction is complete. The mixture will typically appear dark.

Step 3: Work-up and Isolation

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully neutralize the excess acid by adding 5M aqueous sodium hydroxide solution. This is an exothermic process; monitor the temperature to keep it below 25 °C.[6] The pH should be adjusted to ~8-9.

-

Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and saturated brine solution (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification

-

The crude product, typically a dark oil or solid, can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

-

Alternatively, recrystallization from a suitable solvent system (e.g., hexane) can be employed if the crude product is a solid.[6]

-

Combine the pure fractions and remove the solvent to yield this compound as a solid or oil.

Caption: Experimental workflow for the synthesis.

Safety and Hazard Analysis

Chemical synthesis requires stringent adherence to safety protocols. The Sandmeyer reaction involves several potential hazards that must be managed.

-

Diazonium Salt Instability: Aromatic diazonium salts are notoriously unstable and can be explosive when isolated in a dry, solid state.[8][9] Never attempt to isolate the diazonium salt intermediate. The entire procedure is designed for its in situ generation and immediate consumption.

-

Reagent Toxicity and Corrosivity:

-

Hydrobromic Acid (48%): Highly corrosive and can cause severe burns. Handle with appropriate gloves, lab coat, and eye protection.

-

Sodium Nitrite: An oxidizing agent that is toxic if ingested. Avoid contact with skin and eyes.

-

-

Thermal Hazards: The diazotization reaction is sensitive to temperature, and the subsequent neutralization with a strong base is highly exothermic.[8] Inadequate cooling can lead to a runaway reaction, rapid decomposition of the diazonium salt, and release of toxic nitrogen oxides. Always use an ice bath and monitor the internal temperature.

-

Gas Evolution: The reaction releases a large volume of nitrogen gas. Ensure the reaction is conducted in a well-ventilated fume hood and that the apparatus is not a closed system to prevent pressure buildup.

Conclusion

The Sandmeyer bromination of 5-cyclopropylpyridin-2-amine is an effective and reliable method for producing this compound. Success hinges on a deep understanding of the reaction mechanism and meticulous control over key experimental parameters, particularly temperature. By adhering to the detailed protocol and safety guidelines presented in this document, researchers can confidently execute this valuable transformation, paving the way for further synthetic explorations in their drug discovery and materials science programs.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diazotisation [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Page loading... [wap.guidechem.com]

- 7. guidechem.com [guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Sandmeyer Reaction for the Synthesis of 2-Bromo-5-cyclopropylpyridine

This document provides an in-depth technical guide for the synthesis of 2-Bromo-5-cyclopropylpyridine, a key building block in modern medicinal chemistry. Pharmaceutical agents incorporating the cyclopropylpyridine scaffold have shown promise as inhibitors of interleukin receptor-associated kinases and PDE4 enzymes.[1][2] The Sandmeyer reaction, a cornerstone transformation in organic synthesis, offers a reliable and effective pathway to this valuable intermediate from its corresponding primary amine.[3][4][5]

This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, strategic considerations, and critical safety protocols necessary for the successful and reproducible synthesis of the target compound. It is intended for researchers, chemists, and process development professionals who require a robust and well-understood methodology.

The Sandmeyer Reaction: Core Principles and Mechanism

First discovered by Traugott Sandmeyer in 1884, this reaction provides a versatile method for the conversion of an aromatic primary amine into an aryl halide or pseudohalide.[1][6] The transformation is a two-stage process: the initial conversion of the amine to a diazonium salt, followed by a copper-catalyzed displacement of the diazonium group.[7][8]

Part A: Diazotization - Activating the Amino Group

The initial and most critical step is the conversion of the primary aromatic amine, 2-amino-5-cyclopropylpyridine, into a highly reactive aryldiazonium salt.[9] This is achieved by reaction with a nitrosating agent. The choice of agent and conditions is paramount and depends heavily on the substrate's properties.

-

Aqueous Diazotization: The classic approach involves treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr).[7][10] This method is cost-effective but requires stringent temperature control (typically 0–5 °C) to prevent the thermally unstable diazonium salt from decomposing prematurely.[11] The highly acidic aqueous environment can also be detrimental to sensitive substrates.

-

Anhydrous Diazotization: For substrates that are acid-sensitive or have poor solubility in aqueous media, anhydrous methods using alkyl nitrites (e.g., tert-butyl nitrite, isopentyl nitrite, amyl nitrite) in an organic solvent are superior.[1][2] This approach often allows the reaction to proceed under milder conditions, sometimes at room temperature, and is the preferred method for the synthesis of this compound.[1][2][12]

Part B: Copper-Catalyzed Bromination - The Radical-Nucleophilic Substitution

The second stage involves the displacement of the diazonium group (–N₂⁺) with a bromide atom. This step is catalyzed by copper(I) salts and is widely understood to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5][7]

The key mechanistic steps are as follows[5][8][13][14]:

-

Single-Electron Transfer (SET): The copper(I) catalyst (CuBr) donates a single electron to the aryldiazonium salt.

-

Dediazoniation: This reduction forms a transient diazo radical, which rapidly loses a molecule of dinitrogen gas (N₂) to generate a highly reactive aryl radical.

-

Halogen Transfer & Catalyst Regeneration: The aryl radical abstracts a bromine atom from a copper(II) species (CuBr₂), which is formed in the initial SET step. This yields the final product, this compound, and regenerates the active copper(I) catalyst.

While Cu(I)Br is the classic catalyst, protocols using Cu(II)Br₂ have also proven effective, as is the case for this specific transformation.[1][2][12] The Cu(II) may be reduced in situ or participate directly in the radical process.

Caption: Fig 1. Catalytic cycle of the Sandmeyer reaction.

Strategic Synthesis of this compound

A robust synthesis begins with a high-quality, well-defined starting material and a meticulously optimized protocol.

Part A: Precursor Synthesis

The starting material, 2-amino-5-cyclopropylpyridine, is not commercially ubiquitous but can be readily prepared. A common and effective method is the Suzuki cross-coupling reaction between an appropriate aminobromopyridine and cyclopropylboronic acid.[2] This modular approach allows for the synthesis of various substituted aminopyridines.

Part B: Optimized Anhydrous Sandmeyer Protocol

The following protocol is adapted from established literature procedures for this specific transformation and represents a field-proven method.[1][2][12] It leverages an anhydrous system to ensure high fidelity and yield.

Experimental Workflow Diagram

Caption: Fig 2. Experimental workflow for the synthesis.

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-cyclopropylpyridin-2-amine (1.0 equiv) and copper(II) bromide (CuBr₂, 0.5 equiv).

-

Causality: Using a substoichiometric amount of copper salt indicates its catalytic role, although higher loadings are common in Sandmeyer reactions to drive the reaction to completion. CuBr₂ is an effective and stable source of both the copper catalyst and the bromide nucleophile.[1]

-

-

Solvent Addition: Add anhydrous dibromomethane (approx. 6 mL per 1 mmol of amine) to the flask. Stir the mixture at room temperature (25 °C).

-

Causality: Dibromomethane is an excellent solvent for this reaction, providing a non-protic medium that prevents unwanted side reactions of the diazonium intermediate.[2]

-

-

Inert Atmosphere: Purge the flask with an inert gas, such as argon, and maintain a positive pressure throughout the reaction.

-

Causality: The radical intermediates in the Sandmeyer reaction can be sensitive to atmospheric oxygen, which can lead to undesired side products. An inert atmosphere ensures the integrity of the catalytic cycle.

-

-

Diazotization: Slowly add isopentyl nitrite (1.1 equiv) dropwise to the stirred suspension over approximately 5 minutes.

-

Causality: Isopentyl nitrite is the nitrosating agent that forms the diazonium salt in situ. A slow, controlled addition is crucial to manage the initial exotherm and the rate of gas evolution (N₂), preventing dangerous pressure buildup.[12]

-

-

Reaction Monitoring: Stir the reaction mixture at 25 °C. Monitor the consumption of the starting amine by a suitable analytical method, such as GC-MS or TLC. The reaction is typically complete within 24 hours.[12]

-

Trustworthiness: A self-validating protocol relies on monitoring for completion rather than relying on a fixed time. This accounts for minor variations in reagent quality or temperature, ensuring the reaction is not prematurely quenched or unnecessarily prolonged.

-

-

Work-up and Quenching: Once the reaction is complete, pour the mixture into a 1N aqueous solution of sodium hydroxide (NaOH) and stir vigorously for 1 hour.

-

Causality: The basic wash neutralizes any residual acids and helps to break up copper complexes, facilitating a clean extraction.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into dichloromethane (3 portions).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography, typically eluting with dichloromethane, to afford this compound as the final product.[12]

Data Presentation and Process Control

Table 1: Summary of Reaction Parameters

| Parameter | Value/Reagent | Molar Equiv. | Rationale | Reference |

| Starting Material | 5-cyclopropylpyridin-2-amine | 1.0 | Precursor amine | [12] |

| Catalyst/Bromide Source | Copper(II) Bromide (CuBr₂) | 0.5 | Effective catalyst and bromide source | [1][2][12] |

| Diazotizing Agent | Isopentyl Nitrite | 1.1 | Anhydrous nitrosating agent for in situ diazonium formation | [12] |

| Solvent | Dibromomethane | ~6 mL / mmol | Anhydrous, non-protic medium | [12] |

| Temperature | 25 °C | N/A | Mild conditions enabled by the anhydrous system | [12] |

| Reaction Time | ~24 hours (monitor) | N/A | Time to completion; should be monitored analytically | [12] |

| Typical Yield | 76% | N/A | Reported yield after purification | [12] |

Process Control and Safety Integrity

The diazotization step is the most hazardous aspect of the Sandmeyer reaction, and robust safety measures are non-negotiable.

-

Thermal Hazards: Aryldiazonium salts, particularly in their solid, dry state, can be shock-sensitive and thermally unstable, posing a significant explosion risk.[11][15] The primary safety feature of the described protocol is the in situ generation and immediate consumption of the diazonium salt, which never allows it to accumulate or precipitate from the solution.[16] Always perform the reaction behind a blast shield.

-

Gas Evolution: The reaction releases dinitrogen (N₂) gas, which can cause a rapid increase in pressure in a sealed system.[15] Ensure the reaction vessel is adequately vented to an exhaust system. The controlled, dropwise addition of the alkyl nitrite helps to manage the rate of gas evolution.

-

Reagent Purity: Use high-purity, anhydrous solvents and reagents. Water can interfere with the anhydrous diazotization process and lead to the formation of phenolic byproducts.

-

Quenching: Always have a quenching solution (e.g., a solution of sulfamic acid or a basic solution) ready to neutralize any unreacted diazonium species before work-up, although the basic work-up described here serves this purpose.[16]

Conclusion

The Sandmeyer reaction is a powerful and indispensable tool for aromatic chemistry. The successful synthesis of this compound hinges on a strategic choice of an anhydrous protocol, which mitigates the instability of the key diazonium intermediate while allowing for mild reaction conditions. By understanding the causality behind each procedural step—from the selection of an alkyl nitrite for diazotization to the critical need for an inert atmosphere—researchers can reliably and safely access this important pharmaceutical building block. Adherence to the principles of reaction monitoring and stringent safety protocols ensures that this classic transformation remains a trustworthy method in the modern drug development pipeline.

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. byjus.com [byjus.com]

- 9. Diazotisation [organic-chemistry.org]

- 10. SATHEE: Chemistry Diazotization Reaction [satheeneet.iitk.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 14. jk-sci.com [jk-sci.com]

- 15. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 16. pubs.acs.org [pubs.acs.org]

Chemical properties and reactivity of 2-Bromo-5-cyclopropylpyridine

An In-depth Technical Guide to 2-Bromo-5-cyclopropylpyridine: Properties, Reactivity, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to the successful discovery of novel therapeutic agents and functional materials. Substituted pyridines are a cornerstone of this endeavor, with their unique electronic properties and versatile reactivity. Among these, this compound has emerged as a particularly valuable intermediate. Its structure, which marries the reactivity of a 2-bromopyridine moiety with the conformational and electronic influence of a C5-cyclopropyl group, offers a rich platform for molecular elaboration. The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical functionalities. This guide provides a comprehensive technical overview of the physicochemical properties, core reactivity, synthesis, and applications of this compound, tailored for researchers, chemists, and drug development professionals.

Physicochemical and Spectroscopic Profile

This compound is a solid, typically appearing as a white to off-white crystalline powder under standard conditions.[1] It exhibits good solubility in common organic solvents such as dichloromethane and chloroform.[1] While specific experimental values for melting and boiling points are not widely reported, its solid state at room temperature suggests a relatively low vapor pressure.[1]

Table 1: Core Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BrN | [2][3] |

| Molecular Weight | 198.06 g/mol | [3] |

| CAS Number | 1142197-14-5 | [3] |

| Appearance | White to off-white solid | [1] |

| Monoisotopic Mass | 196.98401 Da | [2] |

| Predicted XlogP | 2.8 | [2] |

| ¹H NMR (400MHz, CDCl₃) | δ 8.17 (d, J=2.4Hz, 1H), 7.34 (d, J=8.2Hz, 1H), 7.15 (dd, J=8.2, 2.4Hz, 1H), 1.89-1.82 (m, 1H), 1.10-0.98 (m, 2H), 0.75-0.64 (m, 2H) | (Data for a synthesized sample) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 148.6, 138.8, 138.7, 135.4, 127.5, 12.5, 9.1 | (Data for a synthesized sample) |

| Mass Spec (GC-MS) | m/z 197 (43.52%), 199 (41.85%) | (Data for a synthesized sample) |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the carbon-bromine bond at the 2-position of the pyridine ring. This position is highly susceptible to a range of palladium-catalyzed cross-coupling reactions, which form the cornerstone of its synthetic utility. The pyridine nitrogen atom renders the ring electron-deficient, which activates the C-Br bond towards oxidative addition by a palladium(0) catalyst, a critical step in these transformations.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[5] For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 2-position.

Mechanistic Rationale: The reaction is initiated by the oxidative addition of the palladium(0) catalyst into the C-Br bond of the pyridine.[6] A crucial step is the activation of the boronic acid with a base (e.g., carbonates, phosphates) to form a more nucleophilic boronate species.[5] This boronate then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps and to prevent catalyst decomposition.[4]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

| Reagent/Parameter | Condition | Purpose |

| Substrate | This compound | Electrophilic partner |

| Coupling Partner | Arylboronic acid (1.2 equiv) | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Facilitates C-C bond formation |

| Base | K₂CO₃ (2.0 equiv) | Activates the boronic acid |

| Solvent | 1,4-Dioxane/Water (4:1) | Solubilizes reactants and base |

| Temperature | 90-100 °C | Provides thermal energy for reaction |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst |

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).[7]

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent mixture (1,4-dioxane and water, 4:1).[7]

-

Heat the mixture to 90-100 °C and stir for 12-18 hours.[7]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction is exceptionally valuable in medicinal chemistry for synthesizing aryl amines. With this compound, it allows for the introduction of primary or secondary amines at the 2-position.

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, involving an oxidative addition of the Pd(0) catalyst to the C-Br bond.[8] The amine then coordinates to the palladium(II) complex, and a base deprotonates the coordinated amine to form a palladium-amido complex.[8] Reductive elimination from this complex yields the N-arylated product and regenerates the Pd(0) catalyst. The choice of ligand is crucial; bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive elimination of the C-N bond, which can be a challenging step.[8] For less volatile amines, strong bases like sodium tert-butoxide are common, while for more sensitive substrates, weaker bases like cesium carbonate may be used.[8]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Representative Experimental Protocol: Buchwald-Hartwig Amination

| Reagent/Parameter | Condition | Purpose |

| Substrate | This compound | Electrophilic partner |

| Coupling Partner | Primary or Secondary Amine (1.5 equiv) | Nucleophilic partner |

| Catalyst Precursor | Pd₂(dba)₃ (2 mol%) | Source of Pd(0) |

| Ligand | Xantphos (4 mol%) | Stabilizes catalyst, promotes reaction |

| Base | Cs₂CO₃ (1.5 equiv) | Deprotonates the amine |

| Solvent | Anhydrous Toluene | Anhydrous reaction medium |

| Temperature | 110 °C | Provides thermal energy for reaction |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst |

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the amine (1.5 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).[8]

-

Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

-

Add anhydrous toluene via syringe.[8]

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[8]

-

Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is particularly useful for synthesizing arylalkynes and conjugated enynes. For this compound, it provides a direct route to 2-alkynyl-5-cyclopropylpyridine derivatives.

Mechanistic Rationale: The Sonogashira coupling uniquely involves two catalytic cycles: a palladium cycle and a copper cycle.[10] The palladium cycle mirrors that of other cross-coupling reactions, starting with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a copper(I) salt (e.g., CuI).[10] This copper acetylide then acts as the nucleophile in the transmetalation step with the palladium(II) complex. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst. The amine base (e.g., triethylamine) serves both to deprotonate the alkyne and as a solvent.[10]

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Representative Experimental Protocol: Sonogashira Coupling

| Reagent/Parameter | Condition | Purpose |

| Substrate | This compound | Electrophilic partner |

| Coupling Partner | Terminal Alkyne (1.2 equiv) | Nucleophilic partner |

| Pd Catalyst | Pd(PPh₃)₄ (5 mol%) | Facilitates C-C bond formation |

| Cu Co-catalyst | CuI (5 mol%) | Forms copper acetylide |

| Base/Solvent | Triethylamine (Et₃N) | Deprotonates alkyne, acts as solvent |

| Temperature | Room Temperature to 60 °C | Mild reaction conditions |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions (e.g., Glaser coupling) |

Procedure:

-

To a degassed solution of this compound (1.0 eq) in a suitable solvent like THF/Et₃N, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.05 eq).[10]

-

After degassing the reaction mixture for 5 minutes at room temperature, add the terminal alkyne (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 16-24 hours, or with gentle heating if required.[10]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove salts and concentrate the filtrate.

-

Purify the crude product by column chromatography.

Synthesis of this compound

The most common laboratory synthesis of this compound involves a Sandmeyer-type reaction starting from the readily available 5-cyclopropylpyridin-2-amine.

Caption: General workflow for the synthesis of this compound.

Detailed Synthetic Protocol:

Objective: To synthesize this compound from 5-cyclopropylpyridin-2-amine.

Materials:

-

5-cyclopropylpyridin-2-amine

-

Copper(II) bromide (CuBr₂)

-

Isopentyl nitrite (or other alkyl nitrite)

-

Dibromomethane (or other suitable solvent)

-

1N NaOH solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

Dissolve 5-cyclopropylpyridin-2-amine (1.0 mmol) and copper(II) bromide (0.5 mmol) in dibromomethane (6 mL) at 25 °C under an argon atmosphere.

-

Slowly add isopentyl nitrite (1.1 mmol) dropwise over 5 minutes.

-

Stir the reaction mixture at 25 °C for 24 hours, or until GC-MS analysis shows complete consumption of the starting material.

-

Upon completion, pour the mixture into a 1N NaOH solution (20 mL) and stir for 1 hour.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to yield this compound.

Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors.[11][12] Protein kinases are critical enzymes in cellular signaling, and their dysregulation is implicated in diseases like cancer and inflammatory disorders.[11]

The 2-aminopyridine moiety, which can be generated from this compound via Buchwald-Hartwig amination, is a well-established scaffold for developing kinase inhibitors that often interact with the hinge region of the kinase's ATP-binding site.[11] The cyclopropyl group can provide favorable metabolic stability and occupy hydrophobic pockets within the active site. The ability to use the bromine as a handle for Suzuki or Sonogashira couplings allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents that can target other regions of the ATP-binding site. This strategic functionalization is a cornerstone of modern drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices.[1] As with similar brominated aromatic compounds, it is advisable to use this chemical in a well-ventilated area or under a chemical fume hood.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1] Avoid contact with skin and eyes, and do not ingest or inhale the dust.[1] In case of contact, rinse the affected area immediately with plenty of water.[1]

References

- 1. Pyridine, 5-Bromo-2-Cyclopropyl- | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 2. PubChemLite - this compound (C8H8BrN) [pubchemlite.lcsb.uni.lu]

- 3. This compound - CAS:1142197-14-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. scirp.org [scirp.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromo-5-cyclopropylpyridine

Introduction

2-Bromo-5-cyclopropylpyridine is a heterocyclic compound of significant interest in synthetic and medicinal chemistry, often serving as a versatile building block for the development of novel pharmaceutical agents and functional materials. The unique combination of a brominated pyridine core and a strained cyclopropyl substituent imparts specific electronic and steric properties. Accurate structural elucidation and purity assessment are paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of spectral data, this document offers a detailed interpretation of chemical shifts, signal multiplicities, and coupling constants. It is designed to equip researchers, scientists, and drug development professionals with the foundational understanding and practical insights required to confidently identify and characterize this molecule and its derivatives. The analysis herein is built upon fundamental NMR principles and comparative data from analogous chemical structures, providing a robust framework for spectral interpretation.

Molecular Structure and Predicted Spectral Features

Before delving into the experimental data, a preliminary analysis of the molecular structure of this compound allows for the prediction of its NMR spectral characteristics. The molecule possesses no plane of symmetry that would render any of the pyridine or cyclopropyl protons or carbons chemically equivalent.

-

¹H NMR: We anticipate a total of seven distinct signals. Three signals will be in the aromatic region, corresponding to the protons on the pyridine ring (H-3, H-4, and H-6). Four additional signals are expected in the aliphatic region, corresponding to the methine (H-1') and methylene protons (H-2' and H-3') of the cyclopropyl group. The two protons on each methylene carbon of the cyclopropyl ring are diastereotopic and thus are expected to be chemically non-equivalent.

-

¹³C NMR: We predict eight unique signals, one for each carbon atom in the molecule.

Figure 1: Structure of this compound with IUPAC numbering for spectral assignment.

Figure 1: Structure of this compound with IUPAC numbering for spectral assignment.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, high-resolution NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameterization. The following protocol outlines a self-validating methodology for acquiring ¹H and ¹³C NMR data for a sample like this compound.

Sample Preparation

The primary goal of sample preparation is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[1]

-

Massing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, and place it in a clean, dry vial.[2]

-

Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common and effective choice for nonpolar to moderately polar organic molecules. Use approximately 0.6-0.7 mL of solvent for a standard 5 mm NMR tube.[2]

-

Dissolution: Add the deuterated solvent to the vial containing the sample. If necessary, gently vortex or sonicate the mixture to ensure complete dissolution.

-

Filtration and Transfer: To remove any suspended microparticulates, filter the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3] The final sample height in the tube should be approximately 4-5 cm.[2]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Data Acquisition and Processing Workflow

The following workflow illustrates the key stages from sample insertion to final spectral analysis.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

The raw data, known as the Free Induction Decay (FID), is a time-domain signal. A mathematical operation called Fourier Transformation is required to convert this into the familiar frequency-domain spectrum.[4] Subsequent processing steps such as phase correction, baseline correction, and referencing (e.g., to the residual solvent signal or an internal standard like TMS) are crucial for obtaining an accurate and interpretable spectrum.[5]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by three signals in the aromatic region and a complex set of signals in the highly shielded aliphatic region.

Aromatic Region (δ 7.0–8.5 ppm)

The electronic environment of the pyridine ring is influenced by the electron-withdrawing nitrogen atom and the inductively withdrawing bromine atom.

-

H-6 (δ ≈ 8.2 ppm, d): The proton at the C-6 position is adjacent to the electronegative nitrogen atom, resulting in significant deshielding and placing its signal furthest downfield. It appears as a doublet due to coupling with H-4.

-

H-4 (δ ≈ 7.4 ppm, dd): The H-4 proton is coupled to both H-3 and H-6. This results in a doublet of doublets.

-

H-3 (δ ≈ 7.2 ppm, d): The H-3 proton is coupled to H-4, appearing as a doublet. Its chemical shift is similar to that of H-4 but is typically slightly more shielded.

The coupling constants are characteristic of a pyridine ring: the ortho coupling (³JH4-H3) is typically larger than the meta coupling (⁴JH6-H4).[6]

Aliphatic Region (δ 0.5–2.0 ppm)

The signals for the cyclopropyl protons are shifted significantly upfield, a hallmark feature of this moiety. This shielding is caused by the magnetic anisotropy of the cyclopropane ring, where the circulation of electrons in the C-C bonds generates a shielding cone that reduces the effective magnetic field experienced by the protons.[7]

-

H-1' (δ ≈ 1.9 ppm, m): The single methine proton is coupled to all four of the adjacent methylene protons, resulting in a complex multiplet.

-

H-2'/H-3' (δ ≈ 0.6–1.0 ppm, m): The four methylene protons are diastereotopic and appear as two separate complex multiplets in the most upfield region of the spectrum. The vicinal coupling constants between protons on a cyclopropane ring are highly dependent on their stereochemical relationship (cis or trans). Typically, Jcis is larger (≈ 7-9 Hz) than Jtrans (≈ 4-6 Hz).[8]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, as each carbon atom is in a unique chemical environment. The assignments are based on established substituent effects and comparison with data for 2-bromopyridine and cyclopropylbenzene.[7][9]

-

Pyridine Carbons (δ 120–155 ppm):

-

C-2 (δ ≈ 142 ppm): This carbon is directly attached to the highly electronegative bromine atom, which typically results in a deshielded signal. However, in brominated aromatics, a "heavy atom effect" can sometimes cause an upfield shift. For 2-bromopyridine, the C-2 signal is found around 142.4 ppm.[9]

-

C-6 (δ ≈ 150 ppm): Directly bonded to the nitrogen atom, this carbon is significantly deshielded and often appears furthest downfield among the ring carbons.

-

C-4 (δ ≈ 140 ppm): The chemical shift of C-4 is influenced by its position relative to the nitrogen and other substituents.

-

C-3 (δ ≈ 123 ppm): This carbon is generally the most shielded of the CH carbons in the pyridine ring.

-

C-5 (δ ≈ 135 ppm): The carbon bearing the cyclopropyl group.

-

-

Cyclopropyl Carbons (δ 5–20 ppm):

-

C-1' (δ ≈ 15 ppm): The methine carbon of the cyclopropyl group.

-

C-2'/C-3' (δ ≈ 10 ppm): The two equivalent methylene carbons appear at a very high field, consistent with the strained nature of the three-membered ring.

-

Data Summary

The following table summarizes the predicted and literature-based ¹H and ¹³C NMR spectral data for this compound in CDCl₃.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| C-2 | — | — | ~142.4 |

| H-3 / C-3 | ~7.2 | d | ~123.0 |

| H-4 / C-4 | ~7.4 | dd | ~140.0 |

| C-5 | — | — | ~135.0 |

| H-6 / C-6 | ~8.2 | d | ~150.3 |

| H-1' / C-1' | ~1.9 | m | ~15.0 |

| H-2', H-3' / C-2', C-3' | ~0.6–1.0 | m | ~10.0 |

Note: The values are estimates based on data for analogous compounds and established NMR principles. Actual experimental values may vary slightly.

Visualization of Spin-Spin Coupling

The connectivity and spatial relationships between protons can be visualized through a coupling network diagram. This is particularly useful for understanding the origin of the splitting patterns observed in the ¹H NMR spectrum.

References

- 1. organomation.com [organomation.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. Sample Preparation [nmr.chem.ualberta.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

Mass spectrometry analysis of 2-Bromo-5-cyclopropylpyridine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-5-cyclopropylpyridine

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound, a heterocyclic compound of increasing interest in pharmaceutical and agrochemical research. We delve into the foundational principles of its ionization and fragmentation behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This document offers detailed experimental protocols, predicted fragmentation pathways, and expert insights into data interpretation, designed to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction: The Analytical Significance of this compound

This compound is a substituted pyridine derivative featuring two key functionalities that dictate its chemical reactivity and mass spectrometric behavior: a bromine atom and a cyclopropyl group.[1] The pyridine core is a common scaffold in medicinal chemistry, and the unique electronic and steric properties of the bromine and cyclopropyl substituents make this molecule a valuable building block in the synthesis of novel bioactive compounds.

Accurate mass determination and structural elucidation are critical for confirming the identity and purity of this compound in various stages of research and development. Mass spectrometry serves as a primary analytical tool for this purpose, offering high sensitivity and specificity. Understanding its behavior in the mass spectrometer is not only crucial for quality control but also for metabolite identification and impurity profiling.

This guide will provide a detailed exploration of the mass spectrometric analysis of this compound, focusing on the practical application of different ionization techniques and the interpretation of the resulting mass spectra.

Foundational Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing a robust analytical method.

| Property | Value | Source |

| Molecular Formula | C8H8BrN | [2] |

| Molecular Weight | ~198.06 g/mol | [3] |

| Monoisotopic Mass | ~196.984 Da | [2] |

| Key Structural Features | Pyridine ring, Bromine atom, Cyclopropyl group | [1] |

The presence of a bromine atom is of particular significance in mass spectrometry due to its characteristic isotopic signature. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance.[4][5] This results in a distinctive M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, which is a powerful diagnostic tool for confirming the presence of bromine in the molecule.[4][5]

Experimental Workflow: A Strategic Approach

The successful mass spectrometric analysis of this compound hinges on a well-defined experimental workflow. The choice of sample introduction and ionization technique is paramount and depends on the analytical context, such as the sample matrix and the desired information (e.g., molecular weight confirmation vs. detailed structural elucidation).

Caption: Overall workflow for the mass spectrometry analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS with Electron Ionization (EI) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[6][7] This provides a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation.

Experimental Protocol for GC-MS (EI) Analysis

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL.

-

-

GC Parameters (Illustrative):

-

Injector: Split/splitless, 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

-

MS (EI) Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-300.

-

Scan Rate: 2 scans/second.

-

Predicted EI Fragmentation Pathway

The 70 eV electron beam in the EI source will dislodge an electron from the this compound molecule, forming a radical cation (M•+) at m/z 197/199. This molecular ion will then undergo a series of fragmentation events, driven by the stability of the resulting ions and neutral losses.

Caption: Predicted EI fragmentation pathway for this compound.

Key Predicted Fragments:

-

m/z 197/199 (M•+): The molecular ion peak, showing the characteristic 1:1 isotopic pattern for a single bromine atom.[4][5]

-

m/z 118: A prominent peak resulting from the loss of a bromine radical (•Br). This is a common fragmentation for brominated compounds.

-

m/z 157/159: Arising from the loss of propene (C3H4) from the molecular ion, which is a characteristic fragmentation of the cyclopropyl group.

-

m/z 78: Loss of propene from the m/z 118 fragment, corresponding to the pyridine radical cation.

-

m/z 41: The stable cyclopropyl cation.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS with ESI is a "soft" ionization technique that is particularly useful for confirming the molecular weight of a compound and for analyzing samples that are not amenable to GC.[6][8] In positive ion mode, ESI typically generates a protonated molecule, [M+H]+, with minimal fragmentation in the source.[6][8] Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and obtain structural information.

Experimental Protocol for LC-MS (ESI) Analysis

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Dilute to a final concentration of 100-1000 ng/mL. The addition of a small amount of formic acid (0.1%) can aid in protonation.

-

-

LC Parameters (Illustrative):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

-

MS (ESI) Parameters:

-

Ionization Mode: Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow: Nitrogen at appropriate settings for the instrument.

-

MS1 Scan Range: m/z 100-300.

-

MS/MS: Isolate the [M+H]+ ion (m/z 198/200) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV).

-

Predicted ESI-MS/MS Fragmentation

In ESI-MS, this compound will be observed as the protonated molecule, [M+H]+, at m/z 198/200. The MS/MS fragmentation of this precursor ion will be driven by the loss of neutral molecules.

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Key Predicted Product Ions:

-

m/z 198/200 ([M+H]+): The precursor ion for MS/MS analysis.

-

m/z 119: Resulting from the neutral loss of HBr. This is often a favorable fragmentation pathway for protonated bromo-aromatic compounds.

-

m/z 80: Protonated pyridine, formed by the loss of bromo-propene (C3H3Br).

-

m/z 79: Loss of propene from the m/z 119 fragment.

Data Interpretation and Reporting

A comprehensive analysis of this compound should include the following:

-

Confirmation of Molecular Weight: The presence of the molecular ion (in EI) or the protonated molecule (in ESI) at the expected m/z value.

-

Isotopic Pattern Analysis: The characteristic 1:1 ratio of the M and M+2 peaks (or [M+H]+ and [M+H+2]+ peaks) provides strong evidence for the presence of a single bromine atom.

-

Fragmentation Pattern Matching: The observed fragment ions should be consistent with the predicted fragmentation pathways for both EI and ESI-MS/MS.

-

Purity Assessment: The presence of unexpected ions may indicate impurities or degradation products, which should be investigated further.

Conclusion

The mass spectrometric analysis of this compound is a multifaceted process that can yield a wealth of structural information. By leveraging the complementary nature of "hard" ionization techniques like EI and "soft" techniques like ESI, a complete analytical picture can be obtained. The predictable fragmentation patterns, driven by the bromine and cyclopropyl moieties, along with the distinctive isotopic signature of bromine, provide a robust framework for the confident identification and characterization of this important chemical entity. This guide serves as a foundational resource for scientists and researchers, enabling them to develop and execute effective mass spectrometry-based analytical strategies for this compound and related compounds.

References

- 1. Pyridine, 5-Bromo-2-Cyclopropyl- | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 2. PubChemLite - this compound (C8H8BrN) [pubchemlite.lcsb.uni.lu]

- 3. This compound - CAS:1142197-14-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. savemyexams.com [savemyexams.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Functional Groups in 2-Bromo-5-cyclopropylpyridine

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Bromo-5-cyclopropylpyridine, a molecule of interest in pharmaceutical and materials science research. By dissecting the vibrational modes of its constituent functional groups—the 2-bromopyridine core and the C5-cyclopropyl substituent—we offer a detailed roadmap for structural elucidation and quality control. This document is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for molecular characterization. We will delve into the theoretical underpinnings of the expected spectral features, present a thorough interpretation of the principal absorption bands, and provide standardized experimental protocols for acquiring high-fidelity spectra.

Introduction: The Role of IR Spectroscopy in Heterocyclic Compound Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational energies of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique molecular "fingerprint," revealing the presence of specific functional groups. For complex heterocyclic molecules like this compound, IR spectroscopy serves as an invaluable tool for confirming identity, assessing purity, and gaining insights into molecular structure.

The vibrational spectrum of this compound is a composite of the vibrational modes of its two key components: the brominated pyridine ring and the cyclopropyl group. The electronegativity of the nitrogen atom and the bromine substituent, coupled with the ring strain of the cyclopropyl group, gives rise to a rich and informative IR spectrum. This guide will systematically explore these features.

Molecular Structure and Key Vibrational Modes

To understand the IR spectrum of this compound, we must first consider its molecular structure and the primary vibrational modes associated with each functional group.

Caption: Molecular structure of this compound with key bonds highlighted.

Theoretical Framework and Predicted IR Absorptions

The expected IR spectrum of this compound can be predicted by considering the characteristic absorption frequencies of its functional groups. These predictions are based on established principles of vibrational spectroscopy and data from analogous compounds.[1]

Pyridine Ring Vibrations

The pyridine ring, an aromatic heterocycle, exhibits several characteristic vibrational modes:

-

C-H Stretching: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹.[1] For 2,5-disubstituted pyridines, these bands are expected to be of weak to medium intensity.

-

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are observed in the 1600-1400 cm⁻¹ region.[2][3] The presence of substituents influences the exact position and intensity of these bands.

-

C-H In-Plane and Out-of-Plane Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to a complex pattern of absorptions in the "fingerprint" region (below 1300 cm⁻¹). These are highly characteristic of the substitution pattern on the pyridine ring.

Cyclopropyl Group Vibrations

The cyclopropyl group, a three-membered aliphatic ring, has distinctive vibrational modes due to its significant ring strain.[4]

-

C-H Stretching: The C-H stretching vibrations of the cyclopropyl ring are typically found at slightly higher wavenumbers than those of acyclic alkanes, often appearing in the 3100-3000 cm⁻¹ region.[5]

-

CH₂ Scissoring and Wagging: The methylene groups in the cyclopropyl ring exhibit scissoring (bending) vibrations around 1450 cm⁻¹ and wagging vibrations.

-

Ring Deformation ("Breathing") Mode: A characteristic and often strong absorption for the cyclopropyl group is the symmetric ring deformation, or "breathing" mode, which is typically observed in the 1050-1000 cm⁻¹ region.[5][6]

C-Br Stretching Vibration

The C-Br stretching vibration is expected to appear in the lower frequency region of the mid-IR spectrum. For bromo-aromatic compounds, this absorption is typically found in the 700-500 cm⁻¹ range. The exact position can be influenced by the electronic environment of the pyridine ring.

Analysis and Interpretation of the IR Spectrum of this compound

While an experimental spectrum for this compound is not publicly available in the referenced databases, we can construct a detailed interpretation based on the analysis of its constituent parts and related molecules. The following table summarizes the expected key absorption bands, their assignments, and typical wavenumber ranges.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100 - 3050 | Medium-Weak | Aromatic C-H Stretching (Pyridine Ring) |

| 3050 - 3000 | Medium-Weak | C-H Stretching (Cyclopropyl Ring) |

| ~1580, ~1470, ~1430 | Strong-Medium | C=C and C=N Ring Stretching (Pyridine Ring) |

| ~1450 | Medium | CH₂ Scissoring (Cyclopropyl Ring) |

| ~1020 | Medium-Strong | Cyclopropyl Ring Deformation ("Breathing") |

| 850 - 750 | Strong | Aromatic C-H Out-of-Plane Bending |

| 700 - 550 | Medium | C-Br Stretching |

Experimental Protocol for Acquiring the IR Spectrum

To obtain a high-quality IR spectrum of this compound, appropriate sample preparation and instrumental parameters are crucial.

Sample Preparation

As this compound is likely a solid at room temperature, two primary methods for sample preparation are recommended:

-

Attenuated Total Reflectance (ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the spectrum.

-

-

Potassium Bromide (KBr) Pellet:

-

Grind a small amount of the sample (1-2 mg) to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and gently mix with the sample.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the instrument's sample holder and collect the spectrum.

-

Instrumental Parameters

For a standard Fourier Transform Infrared (FTIR) spectrometer, the following parameters are recommended:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)

-

Apodization: Happ-Genzel

Workflow for Spectral Analysis

Caption: General workflow for the acquisition and analysis of the IR spectrum of this compound.

Conclusion

The infrared spectrum of this compound is a rich source of structural information. By systematically analyzing the characteristic absorption bands of the pyridine ring, the cyclopropyl group, and the carbon-bromine bond, a detailed and confident structural assignment can be made. The methodologies and interpretations presented in this guide provide a robust framework for researchers and professionals working with this and structurally related compounds. Adherence to proper experimental protocols will ensure the acquisition of high-quality spectra, facilitating accurate and reproducible results in research, development, and quality control settings.

References

Physicochemical Properties of 2-Bromo-5-cyclopropylpyridine: A Guide to Authoritative Experimental Determination

An In-Depth Technical Guide for Researchers

Abstract

2-Bromo-5-cyclopropylpyridine is a substituted heterocyclic compound with potential applications as a key building block in medicinal chemistry and drug development. Accurate characterization of its fundamental physical properties, such as melting and boiling points, is critical for purification, process development, safety assessment, and regulatory compliance. This guide addresses the notable absence of consistently reported experimental data for these properties in scientific literature and commercial databases. Instead of presenting unverified data, this document provides a comprehensive framework for the de novo experimental determination of the melting and boiling points of this compound. The methodologies detailed herein are grounded in authoritative international standards, specifically the OECD Guidelines for the Testing of Chemicals, ensuring the generation of reliable, accurate, and reproducible data suitable for research, development, and regulatory submissions.

Introduction and Physicochemical Profile

Substituted pyridines are foundational scaffolds in modern pharmacology. The unique electronic and steric properties imparted by the bromo- and cyclopropyl- moieties in this compound make it a valuable synthon for creating novel molecular entities. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the cyclopropyl group can enhance metabolic stability and modulate binding affinity.

A thorough understanding of a compound's physical properties is the bedrock of its chemical development. The melting point provides a rapid assessment of purity, while the boiling point is essential for designing purification protocols like distillation and for understanding a substance's volatility.

A review of publicly available chemical databases indicates that the experimental melting and boiling points for this compound are not well-documented. Chemical suppliers often omit this information or provide predicted values without experimental validation. This data gap necessitates a rigorous, in-house determination using standardized methods.

Table 1: Physicochemical Data Summary for this compound

| Property | Value | Source / Comment |

| IUPAC Name | This compound | - |

| CAS Number | 1142197-14-5 | Arctom Scientific[1] |

| Molecular Formula | C₈H₈BrN | Arctom Scientific[1] |

| Molecular Weight | 198.06 g/mol | Arctom Scientific[1] |

| Melting Point | Data not reported. | Requires experimental determination. |

| Boiling Point | Data not reported. | Requires experimental determination. |

| Appearance | Likely a solid or high-boiling liquid at STP. | Inferred from similar structures. |

Part 1: Experimental Determination of Melting Point / Melting Range

Guiding Principle and Scientific Rationale

The melting point is the temperature at which a substance transitions from the solid to the liquid phase at atmospheric pressure.[2][3] For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically <1 °C). The presence of impurities disrupts the crystal lattice, causing a depression of the melting point and a broadening of the melting range. Therefore, this method is not only for identification but is a primary indicator of sample purity.

Our chosen methodology, the capillary tube method, is recognized by the OECD Guideline 102 and is the most common and reliable technique.[2][3] It involves heating a small, powdered sample in a capillary tube within a calibrated apparatus that allows for precise temperature control and clear observation.

Causality of Experimental Choices:

-

Sample Preparation: The sample must be thoroughly dried and finely powdered to ensure uniform heat transfer and efficient packing within the capillary.

-

Heating Rate: A rapid initial heating rate is used to approach the approximate melting point. However, the rate must be slowed to 1-2 °C per minute near the melting point. This slow rate is critical to maintain thermal equilibrium between the heating block, the thermometer, and the sample, preventing an erroneously high and broad reading.

Protocol: Melting Point Determination (OECD 102 Compliant)

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.

-

Place a small amount of the solid on a watch glass and crush it into a fine powder using a spatula.

-

Tap the open end of a glass capillary tube (sealed at one end) into the powder to pack a small amount of sample into the bottom.

-

Compact the sample by tapping the sealed end of the capillary on a hard surface or by dropping it down a long glass tube. The final packed sample height should be 2-4 mm.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of a calibrated melting point apparatus (e.g., Thomas-Hoover or digital equivalent).

-

Ensure the thermometer or temperature probe is correctly positioned as per the instrument's manual.

-

-

Measurement:

-

Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point. If the point is unknown, a preliminary rapid determination is necessary.

-

Once the plateau temperature is reached, reduce the heating rate to 1-2 °C per minute.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating at the slow rate and record the temperature (T₂) at which the last solid particle melts completely.

-

The melting range is reported as T₁ - T₂.

-

-

Validation and Reporting:

-

Allow the apparatus to cool.

-

Perform at least two additional determinations with fresh samples in new capillary tubes. The results should be consistent.

-

Report the melting range as the average of the consistent determinations.

-

Workflow Visualization: Melting Point Determination

References

A Technical Guide to the Solubility of 2-Bromo-5-cyclopropylpyridine in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-cyclopropylpyridine, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering a foundation for its effective use in synthesis and formulation.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom and a cyclopropyl group.[1] This unique combination of a halogen, an aromatic system, and a strained aliphatic ring imparts specific chemical properties that are crucial for its role as a building block in the synthesis of more complex molecules.[1] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₈BrN

-

Molecular Weight: 200.06 g/mol [1]

The presence of the pyridine nitrogen atom introduces polarity and a site for hydrogen bonding, while the cyclopropyl and bromo substituents contribute to its lipophilicity. This balance of polar and nonpolar characteristics dictates its interaction with various organic solvents.

Known Solubility Characteristics

Direct, quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in publicly available literature. However, empirical observations from synthesis and handling provide valuable qualitative insights.

The compound is reported to have good solubility in common non-polar and polar aprotic organic solvents.[1] This is attributed to the overall non-polar character imparted by the bromophenyl and cyclopropyl groups.

Table 1: Reported Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Reported Solubility |

| Halogenated | Dichloromethane, Chloroform | Soluble |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |

| Water | Slightly soluble |

The "like dissolves like" principle is a useful guideline for predicting solubility.[2][3] Solvents with polarity and hydrogen bonding capabilities similar to this compound are more likely to be effective.

Experimental Determination of Solubility

To obtain quantitative solubility data, standardized experimental protocols are essential. The two most common and reliable methods are the Equilibrium Solubility (Shake-Flask) method and the Kinetic Solubility assay.

Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5] It measures the concentration of a compound in a saturated solution at equilibrium.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[4][6]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[5][7][8]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved through centrifugation followed by careful collection of the supernatant, or by filtration through a solvent-compatible filter (e.g., PTFE).[9]

-

Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[7][9]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Diagram 1: Workflow for Thermodynamic Equilibrium Solubility Determination

References

- 1. Pyridine, 5-Bromo-2-Cyclopropyl- | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 2. chem.ws [chem.ws]

- 3. youtube.com [youtube.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. biorelevant.com [biorelevant.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. enamine.net [enamine.net]

- 8. scielo.br [scielo.br]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-5-cyclopropylpyridine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to elucidate the molecular structure and conformational landscape of 2-Bromo-5-cyclopropylpyridine. Given the prevalence of substituted pyridines in medicinal chemistry, a thorough understanding of the three-dimensional structure and dynamic behavior of such building blocks is paramount for rational drug design. This document outlines the synergistic application of experimental techniques, primarily single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, with computational modeling through Density Functional Theory (DFT). We delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity. This guide is intended to serve as a foundational resource for researchers engaged in the characterization of novel small molecules.

Introduction: The Significance of this compound